5-(Pyridin-3-yl)furan-2-carbaldehyd

Übersicht

Beschreibung

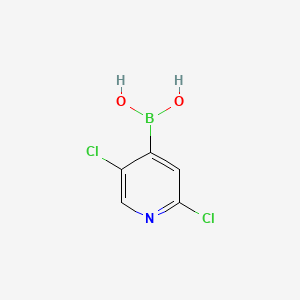

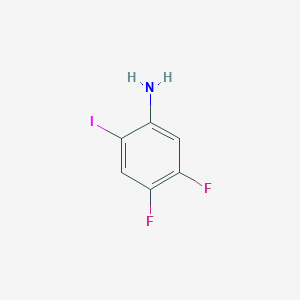

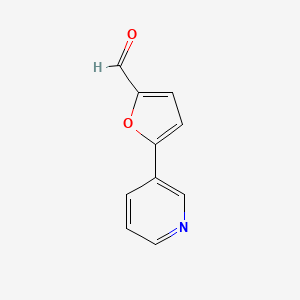

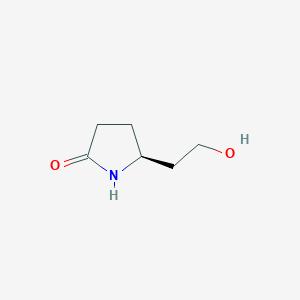

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a chemical compound that belongs to the class of aromatic aldehyde. It is also known as “5-(3-Pyridyl) Furfural” and has a molecular weight of 173.17 g/mol . The compound is a pale yellow powder.

Synthesis Analysis

The synthesis of “5-(Pyridin-3-yl)furan-2-carbaldehyde” involves several steps. A mixture of hetarylboronic acid and aryl (hetaryl) bromide is heated to 80°C and treated by adding a small amount of Pd-Ni (Co)-B-L, a bimetallic catalyst. The reaction mixture is vigorously stirred at reflux until complete conversion of the starting materials is achieved .Molecular Structure Analysis

The molecular structure of “5-(Pyridin-3-yl)furan-2-carbaldehyde” is represented by the InChI code1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H . This compound belongs to the class of organic compounds known as aralkylamines . Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-3-yl)furan-2-carbaldehyde” are complex and can involve several steps. For example, in one reported synthesis, the reaction was highly exothermic, therefore an effective reflux condenser was essential for scaling up this synthesis .Physical and Chemical Properties Analysis

“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a pale yellow powder that is soluble in water and organic solvents. It has a melting point of 100-101°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

5-(Pyridin-3-yl)furan-2-carbaldehyd: wurde als Schlüsselverbindung bei der Synthese neuer Furan-Derivate mit signifikanten antibakteriellen Eigenschaften identifiziert . Diese Derivate haben Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien gezeigt und damit den dringenden Bedarf an neuen antimikrobiellen Verbindungen zur Behandlung von multiresistenten Erkrankungen angegangen.

Antikrebs-Potenzial

Forschungen haben gezeigt, dass Furan-Derivate, darunter auch solche, die aus This compound synthetisiert werden, vielversprechende Antikrebsaktivität aufweisen. Insbesondere Untersuchungen zu neuartigen Chalkonen gegen Lungenkarzinom-Zelllinien haben das Potenzial dieser Verbindungen in der Krebsbehandlung hervorgehoben .

Antifungal-Anwendungen

Die Verbindung wurde auch bei der Entwicklung von Wirkstoffen eingesetzt, die das Wachstum von hefeähnlichen Pilzen wie Candida albicans hemmen. Dies ist besonders wichtig angesichts der zunehmenden Besorgnis über Pilzinfektionen und der Resistenz gegen aktuelle Antimykotika .

Materialwissenschaften

In den Materialwissenschaften werden Derivate auf Basis von This compound als Modellverbindungen beschrieben. Sie werden verwendet, um die Auswirkungen von intramolekularen Wasserstoffbrückenbindungen sowie sterischen und elektronischen Faktoren auf molekulare Konformationen zu untersuchen, was für die Entwicklung neuer Materialien entscheidend ist .

Entzündungshemmende und analgetische Wirkungen

Der Furan-Kern, der Teil der Struktur von This compound ist, ist mit Verbindungen assoziiert, die entzündungshemmende und analgetische Eigenschaften haben. Dies macht ihn zu einer wertvollen Verbindung für die Entwicklung neuer Medikamente in diesen Kategorien .

Antimikrobielle Eigenschaften

Über antibakterielle und antifungale Anwendungen hinaus werden Furan-Derivate für ihre breiteren antimikrobiellen Eigenschaften untersucht. Dies umfasst potenzielle antivirale Aktivitäten, die im Kontext globaler Gesundheitsherausforderungen immer wichtiger werden .

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of 5-(Pyridin-3-yl)furan-2-carbaldehyde Some related compounds have been shown to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs . It’s possible that 5-(Pyridin-3-yl)furan-2-carbaldehyde may have similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by 5-(Pyridin-3-yl)furan-2-carbaldehyde Related compounds have been shown to be involved in the metabolic activation of aflatoxin b1 . This suggests that 5-(Pyridin-3-yl)furan-2-carbaldehyde may also influence similar biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Pyridin-3-yl)furan-2-carbaldehyde Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde Related compounds have been shown to be involved in the hydroxylation of certain anti-cancer drugs , suggesting that 5-(Pyridin-3-yl)furan-2-carbaldehyde may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Pyridin-3-yl)furan-2-carbaldehyde It’s important to note that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

5-(Pyridin-3-yl)furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as coumarin 7-hydroxylase, which is involved in the hydroxylation of various substrates, including anti-cancer drugs like cyclophosphamide and ifosphamide . Additionally, 5-(Pyridin-3-yl)furan-2-carbaldehyde is competent in the metabolic activation of aflatoxin B1, a potent carcinogen . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde on cellular processes are multifaceted. It has been shown to exhibit cytotoxic effects on lung carcinoma cells, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with coumarin 7-hydroxylase can lead to alterations in the metabolic processing of drugs and other substrates, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-(Pyridin-3-yl)furan-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like coumarin 7-hydroxylase, facilitating hydroxylation reactions that modify the chemical structure of various compounds . This enzyme-substrate interaction is crucial for the compound’s role in metabolic activation and detoxification processes. Additionally, 5-(Pyridin-3-yl)furan-2-carbaldehyde may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to metabolic changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(Pyridin-3-yl)furan-2-carbaldehyde remains stable under standard storage conditions, but its reactivity may change over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and enzyme activity, necessitating careful consideration of dosage and exposure duration in experimental designs.

Dosage Effects in Animal Models

The effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced metabolic activation and detoxification of harmful substances . At higher dosages, it can induce toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . These threshold effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

5-(Pyridin-3-yl)furan-2-carbaldehyde is involved in several metabolic pathways, primarily through its interaction with enzymes like coumarin 7-hydroxylase . This enzyme catalyzes the hydroxylation of various substrates, facilitating their conversion into more water-soluble forms for excretion. The compound’s role in these pathways highlights its potential in modulating metabolic flux and influencing the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of 5-(Pyridin-3-yl)furan-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

5-(Pyridin-3-yl)furan-2-carbaldehyde exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

5-pyridin-3-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFODGXPXFMOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480820 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38588-49-7 | |

| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)